molecular formula C18H20N4O3S B2737674 4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2320215-50-5

4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No. B2737674
CAS RN: 2320215-50-5
M. Wt: 372.44
InChI Key: QWDTXUBSFIBCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one, commonly known as MPTP, is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which is responsible for regulating movement, motivation, and reward in the brain.

Scientific Research Applications

Antimicrobial Activities

  • Several studies have explored the antimicrobial properties of compounds similar to 4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one. For instance, Bektaş et al. (2007) synthesized derivatives that exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). Similarly, compounds with morpholine or piperazine components, as in the case of the compound , have been synthesized and tested for their antimicrobial activities, showing significant effectiveness against bacterial species like E. coli and Bacillus cereus (Sharma et al., 2011).

Synthesis and Characterization

  • The compound's synthesis and characterization are also of interest in scientific research. A study by Luescher et al. (2014) introduced SnAP reagents for the transformation of aldehydes into N-unprotected piperazines and morpholines, providing a potential pathway for synthesizing similar compounds (Luescher et al., 2014).

Potential as Acetylcholinesterase Inhibitors

  • Compounds with structural similarities to 4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one have been examined for their potential as acetylcholinesterase inhibitors. For example, Mekky et al. (2021) prepared morpholine-linked thiazoles and tested them as potential inhibitors, with some derivatives demonstrating significant inhibition percentages (Mekky et al., 2021).

Antitubercular Evaluation

  • The antitubercular properties of related compounds have also been a focus of research. Pulipati et al. (2016) synthesized novel compounds with piperidine, piperazine, morpholine, and thiomorpholine appendages, finding some of them to be potent against Mycobacterium tuberculosis (Pulipati et al., 2016).

Leishmanicidal Activity

  • Furthermore, compounds with morpholine and piperazine units have been synthesized and evaluated for leishmanicidal activity. Foroumadi et al. (2005) reported that some synthesized derivatives had strong leishmanicidal activity, surpassing that of the reference drug pentostam (Foroumadi et al., 2005).

properties

IUPAC Name

4-(4-morpholin-4-ylbenzoyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-16-13-21(6-7-22(16)18-19-5-12-26-18)17(24)14-1-3-15(4-2-14)20-8-10-25-11-9-20/h1-5,12H,6-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDTXUBSFIBCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)N3CCOCC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Morpholinobenzoyl)-1-(thiazol-2-yl)piperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.